DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium

Catalog No.
S1797870
CAS No.
18987-59-2
M.F
C18H24Cl2N2Pd2
M. Wt
552.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl...

CAS Number

18987-59-2

Product Name

DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium

IUPAC Name

N,N-dimethyl-1-phenylmethanamine;palladium(2+);dichloride

Molecular Formula

C18H24Cl2N2Pd2

Molecular Weight

552.1 g/mol

InChI

InChI=1S/2C9H12N.2ClH.2Pd/c2*1-10(2)8-9-6-4-3-5-7-9;;;;/h2*3-6H,8H2,1-2H3;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

RYOPVFUGUFDYKP-UHFFFAOYSA-L

SMILES

CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.Cl[Pd+].Cl[Pd+]

Canonical SMILES

CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.[Cl-].[Cl-].[Pd+2].[Pd+2]

Chloropalladium(II) (PdCl2)

Chloropalladium(II) is a widely used versatile palladium(II) precursor in organic synthesis. Due to its ease of handling and good solubility in various organic solvents, PdCl2 finds applications in various research areas including:

  • Cross-coupling reactions: PdCl2 is a common catalyst for cross-coupling reactions, which form carbon-carbon bonds between different organic molecules. These reactions are crucial for the synthesis of complex organic molecules like pharmaceuticals and functional materials .
  • C-H activation reactions: PdCl2 can activate C-H bonds in organic molecules, allowing for the introduction of functional groups at specific positions. This technique is valuable for the synthesis of complex molecules with desired properties .
  • Hydrogenation reactions: PdCl2 can be used as a catalyst for hydrogenation reactions, which involve the addition of hydrogen atoms to double or triple bonds in organic molecules. This is useful for the conversion of unsaturated compounds to their saturated counterparts .

N,N-Dimethyl-1-phenylmethanamine (DMBA)

DMBA, also known as N,N-dimethylbenzylamine, is a colorless liquid with various applications in scientific research:

  • Organic synthesis: DMBA can act as a base or nucleophile in organic reactions. As a base, it can deprotonate acidic molecules, while as a nucleophile, it can react with electrophilic centers. This versatility makes it useful for various synthetic transformations .
  • Ligand design: DMBA can be modified to create new ligands for metal complexes. These ligands can tune the properties of the metal complex, making them valuable for catalysis and other applications .
  • Corrosion inhibition: DMBA can act as a corrosion inhibitor for metals. It forms a protective layer on the metal surface, preventing the metal from reacting with corrosive agents .

Potential Future Exploration of PdCl2 and DMBA Combination

While there's no documented research on the specific combination of PdCl2 and DMBA, it's possible that future research could explore their potential use in:

  • Developing new catalysts: Combining PdCl2 with DMBA could lead to the development of new catalysts with improved activity and selectivity for various organic transformations.
  • Fine-tuning catalyst properties: DMBA, as a ligand precursor, could be used to modify the properties of PdCl2-based catalysts, leading to more efficient and selective reactions.

Hydrogen Bond Acceptor Count

6

Exact Mass

551.93903 g/mol

Monoisotopic Mass

549.93861 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2023

Explore Compound Types